

ABX196: A Novel Approach to Overcoming Checkpoint Inhibitor Resistance

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Compound of Interest

Compound Name: ABX196

Cat. No.: B10822185

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A detailed guide for researchers and drug development professionals on the efficacy and mechanism of **ABX196** in tumors resistant to checkpoint inhibitors, with a focus on hepatocellular carcinoma.

This guide provides a comprehensive overview of **ABX196**, a synthetic glycolipid agonist of invariant Natural Killer T (iNKT) cells, and its potential to enhance the efficacy of checkpoint inhibitors in resistant tumor models.[1][2][3] Through preclinical and clinical data, this document outlines the mechanism of action, experimental validation, and comparative efficacy of **ABX196**-based combination therapy.

Preclinical Efficacy of ABX196 in Combination with Anti-PD-1 Therapy

Preclinical studies in mouse models of melanoma (B16F10) and hepatocellular carcinoma (HCC) (Hepa 1-6) have demonstrated the synergistic anti-tumor effects of **ABX196** when combined with an anti-PD-1 antibody. The combination therapy was associated with a shift in the tumor microenvironment from immunosuppressive to inflammatory, characterized by an increased infiltration of CD8+ effector T cells and a higher ratio of CD8+ effector cells to regulatory T cells (Tregs).

Quantitative Preclinical Data Summary

Model	Treatment Group	Key Efficacy Metrics	Source
Hepatocellular Carcinoma (Mouse)	ABX196 + Anti-PD-1	0% macroscopic liver tumor invasion	[4]
Anti-PD-1 alone	6% macroscopic liver tumor invasion	[4]	
Sorafenib	40% macroscopic liver tumor invasion	[4]	
Vehicle	58% macroscopic liver tumor invasion	[4]	
Melanoma (Mouse)	ABX196 + Anti-PD-1	Significant synergistic antitumor effect	
ABX196 alone	Transient effect on tumor volume		
Anti-PD-1 alone	No significant effect on tumor volume or survival		

Clinical Evaluation in Checkpoint Inhibitor-Experienced Hepatocellular Carcinoma

A Phase 1/2 clinical trial (NCT03897543) is currently evaluating the safety and efficacy of **ABX196** in combination with nivolumab, an anti-PD-1 antibody, in patients with advanced hepatocellular carcinoma who have been heavily pre-treated.[\[3\]](#)[\[5\]](#)[\[6\]](#) Notably, the majority of patients enrolled had previously received checkpoint inhibitor therapy.[\[6\]](#) The initial results from the dose-escalation phase of this study are promising.[\[5\]](#)[\[7\]](#)

Phase 1/2 Clinical Trial Data (NCT03897543)

Efficacy Endpoint	Result	Source
Clinical Benefit Rate	50% (in the first 10 patients)	[5] [6] [7]
Objective Response Rate (ORR)	10% (1 partial response)	[6]
Disease Control Rate (DCR)	50% (1 partial response, 4 stable disease)	[6]
Median Progression-Free Survival (PFS) - All Patients	113.5 days	[6]
Median Progression-Free Survival (PFS) - Patients with Clinical Benefit	276 days	[6]

Mechanism of Action: ABX196 Signaling Pathway

ABX196 is a synthetic agonist of invariant Natural Killer T (iNKT) cells.[\[2\]](#) Upon administration, **ABX196** is presented by CD1d molecules on antigen-presenting cells (APCs) to the T-cell receptor of iNKT cells. This interaction triggers the activation of iNKT cells, leading to the rapid secretion of a broad range of cytokines, including IFN- γ .[\[2\]](#) This cytokine burst can, in turn, activate other immune cells such as NK cells, CD8+ T cells, and dendritic cells, leading to a broad anti-tumor immune response. In combination with anti-PD-1 therapy, **ABX196** may also prevent the anergy of iNKT cells and enhance the overall T-cell response.

ABX196 mechanism of action in activating the anti-tumor immune response.

Experimental Protocols

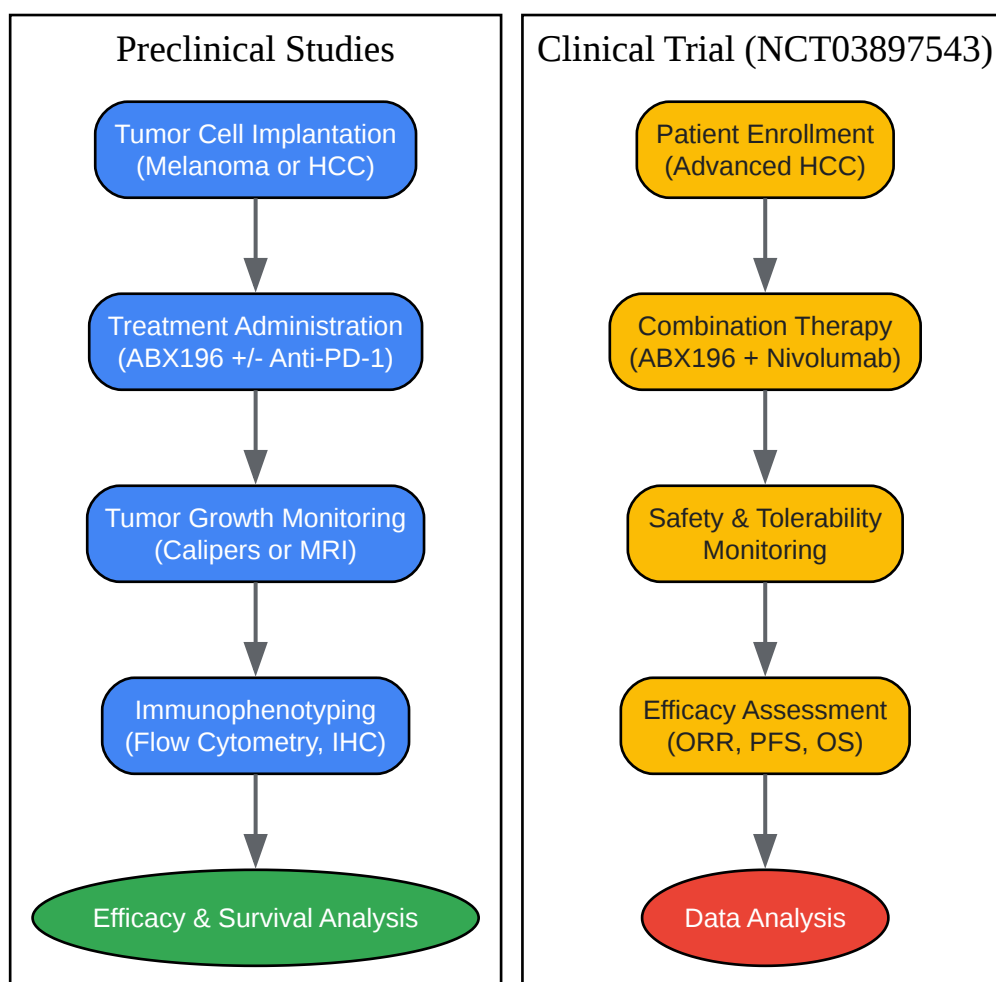
Preclinical Mouse Models

- Animal Models: C57BL/6 mice were used for both the B16F10 melanoma and orthotopic Hepa 1-6 hepatocellular carcinoma models.
- Tumor Cell Implantation: B16F10 melanoma cells were injected subcutaneously. For the HCC model, Hepa 1-6 cells were implanted directly into the liver.

- Treatment Regimen: **ABX196** was administered as a monotherapy or in combination with an anti-PD-1 antibody. Dosing and schedules were optimized for each model.
- Efficacy Assessment: Tumor growth was monitored by measuring tumor volume for the melanoma model and through MRI for the HCC model. Survival was a key endpoint in both studies.
- Immunophenotyping: Flow cytometry was used to analyze the immune cell populations within the tumor microenvironment, including CD8+ T cells, CD4+ T cells, and FoxP3+ regulatory T cells. Immunohistochemistry was also used to assess immune cell infiltration in the HCC model.

Clinical Trial (NCT03897543)

- Study Design: A Phase 1/2, open-label, dose-escalation, and expansion study.[3]
- Patient Population: Patients with advanced hepatocellular carcinoma who have progressed on or are intolerant to at least one prior line of systemic therapy.[6]
- Treatment Regimen:
 - Nivolumab: 240 mg administered intravenously on days 1 and 15 of each 28-day cycle.[6]
 - **ABX196**: Administered intramuscularly at escalating doses (0.1, 0.2, or 0.4 µg) 120 minutes after the nivolumab infusion on day 1 of every other 28-day cycle.[6]
- Endpoints: The primary endpoints are to assess the safety and tolerability and to determine the maximum tolerated dose. Secondary endpoints include overall response rate, progression-free survival, and overall survival.[3]



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